Regioisomeric Identity Defines 5-HT₂A Binding Affinity: Target Compound vs. NBOMe-Mescaline
The target compound, 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, is a regioisomer of NBOMe-mescaline (N-(2-methoxybenzyl)-2-(3,4,5-trimethoxyphenyl)ethanamine). NBOMe-mescaline exhibits a 5-HT₂A Ki of 140 nM (modern assay) and a 5-HT₂C Ki of 640 nM, making it one of the least potent N-benzylphenethylamines characterized to date [1]. In the Hansen et al. (2014) SAR series of 48 N-benzyl phenethylamines, compounds bearing a 4-substituted phenethylamine core with a 3,4,5-trimethoxybenzyl N-substituent (conceptually analogous to the target compound's substitution pattern) demonstrated 5-HT₂A binding affinities in the 10–50 nM range, representing a predicted 3- to 14-fold enhancement over NBOMe-mescaline [2]. This affinity difference is attributed to optimal positioning of the trimethoxy motif on the N-benzyl group rather than the phenethylamine core for 5-HT₂A receptor engagement.
| Evidence Dimension | 5-HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki: 10–50 nM (extrapolated from structurally analogous N-benzylphenethylamines in Hansen et al. 2014 SAR series) |
| Comparator Or Baseline | NBOMe-mescaline Ki: 140 nM (Rickli et al. 2015 modern assay); 50 nM (Pertz et al. 1999 original report) |
| Quantified Difference | Target compound predicted 3- to 14-fold higher affinity than NBOMe-mescaline (based on SAR from regioisomeric analogs) |
| Conditions | Radioligand competition binding; human 5-HT₂A receptor expressed in HEK293 cells (Hansen et al. 2014); human 5-HT₂A receptor expressed in HEK293 cells (Rickli et al. 2015) |
Why This Matters
For receptor pharmacology studies, a 3- to 14-fold difference in Ki translates to substantially different occupancy curves at physiologically relevant ligand concentrations, making regioisomer identity a critical procurement specification for reproducible dose-response experiments.
- [1] Rickli A, Luethi D, Reinisch J, Buchy D, Hoener MC, Liechti ME. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. 2015;99:546–553. doi:10.1016/j.neuropharm.2015.08.034. (NBOMe-mescaline Ki data reported as 140 nM at 5-HT₂A and 640 nM at 5-HT₂C.) View Source
- [2] Hansen M, Phonekeo K, Paine JS, Leth-Petersen S, Begtrup M, Bräuner-Osborne H, Kristensen JL. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT₂A/₂C Agonists. ACS Chem Neurosci. 2014;5(3):243–249. doi:10.1021/cn400216u. (SAR series of 48 N-benzyl phenethylamines with systematic substituent variation; compounds structurally analogous to target compound exhibited Ki values in the 10–50 nM range at 5-HT₂A.) View Source
